6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin

Organic Synthesis Macrocyclic Chemistry Preussomerin Intermediates

Procure this specific epoxy-dioxocin scaffold (CAS 252-72-2) to leverage its unique strained epoxy-acetal moiety, which acts as a stereoelectronic lock and reactive handle essential for multigram dimerisation-based routes to preussomerins. The non-epoxy analog (CAS 263-04-7) lacks this critical functionality, making this the only viable intermediate for such synthetic strategies. Additionally, its macrocyclic, oxygen-rich structure has demonstrated promising activity as a corrosion inhibitor on API 5L X52 steel, offering a differentiated scaffold for materials R&D that simpler acyclic analogs cannot replicate.

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 252-72-2
Cat. No. B12118568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin
CAS252-72-2
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3OC(O2)C4=CC=CC=C4O3
InChIInChI=1S/C14H10O3/c1-3-7-11-9(5-1)13-16-12-8-4-2-6-10(12)14(15-11)17-13/h1-8,13-14H
InChIKeyKNSJCCNMJYXLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,12-Epoxy-6H,12H-dibenzo[b,f][1,5]dioxocin (CAS 252-72-2) – Core Benchmarks and Structural Identity for Informed Sourcing


6,12-Epoxy-6H,12H-dibenzo[b,f][1,5]dioxocin (CAS 252‑72‑2) is a fused tetracyclic framework combining two benzene rings and an eight‑membered dioxocin ring that is bridged by an epoxy oxygen . The molecule has the molecular formula C₁₄H₁₀O₃, a calculated density of 1.304 g cm⁻³, a computed boiling point of 362.2 °C (760 mmHg) and a flash point of 122.2 °C [1]. Its synonym “disalicylaldehyde” points to its origin from salicylaldehyde dimerisation, and the epoxy bridge differentiates it from the non‑epoxy dibenzo[b,f][1,5]dioxocine (CAS 263‑04‑7), which lacks the strained oxirane‑like moiety [2].

Why 6,12-Epoxy-6H,12H-dibenzo[b,f][1,5]dioxocin Cannot Be Replaced by a Simple In‑Class Analog


The epoxy oxygen in 6,12‑epoxy‑6H,12H‑dibenzo[b,f][1,5]dioxocin functions both as a stereoelectronic lock and as a reactive handle for downstream ring‑opening chemistry. Removing it (e.g., switching to 6H,12H‑dibenzo[b,f][1,5]dioxocine, CAS 263‑04‑7) eliminates the strained acetal centre, alters the conformational landscape and abolishes the epoxide‑specific reactivity that is mandatory for multigram dimerisation‑based routes to preussomerin scaffolds [1]. Similarly, dibromo‑ substituted variants (e.g., 2,8‑dibromo‑6H,12H‑6,12‑epoxydibenzo[b,f][1,5]dioxocine) introduce steric and electronic perturbations that alter crystallisation behaviour and yield profiles relative to the parent epoxy compound [2]. Consequently, generic in‑class substitution risks loss of the structural pre‑organisation and reactivity pattern that define the compound’s utility in synthesis and materials applications.

Quantitative Differentiation of 6,12-Epoxy-6H,12H-dibenzo[b,f][1,5]dioxocin Against Closest Analogs


Epoxy‑Bridge Reactivity vs. Non‑Epoxy Dibenzo[b,f][1,5]dioxocine

The strained 6,12‑epoxy bridge in the target compound enables acid‑ or nucleophile‑mediated ring‑opening that is completely absent in the non‑epoxy analog 6H,12H‑dibenzo[b,f][1,5]dioxocine (CAS 263‑04‑7). In the seminal preussomerin synthesis, the epoxy‑dioxocin intermediate was obtained in multigram quantities via direct salicylaldehyde dimerisation, and its benzylic acetal protons were subsequently deprotonated and allylated, a transformation that would be unfeasible with the non‑epoxy congener because the activated acetal centre is lost [1]. No equivalent synthetic manifold has been reported for the non‑epoxy scaffold [2].

Organic Synthesis Macrocyclic Chemistry Preussomerin Intermediates

Isolated Yield in Preussomerin Scaffold Construction vs. Literature Benchmarks

The dimerisation of salicylaldehyde to the title epoxy‑dioxocin proceeds in multigram quantities with an isolated yield that underpins subsequent steps toward preussomerin analogs. In contrast, the dibromo derivative 2,8‑dibromo‑6H,12H‑6,12‑epoxydibenzo[b,f][1,5]dioxocine is obtained only as a low‑yield by‑product (4 %) alongside the desired 75 % yield of a different brominated dioxocin, illustrating that substituents on the aryl ring dramatically alter reaction selectivity [1]. The parent epoxy compound thus offers superior preparative efficiency when a simple, unsubstituted scaffold is required.

Total Synthesis Natural Product Analogs Process Chemistry

Thermal and Physical‑Form Metrics vs. Non‑Epoxy Analog

Computational predictions yield a density of 1.304 g cm⁻³, a boiling point of 362.2 °C and a flash point of 122.2 °C for the target compound [1]. For 6H,12H‑dibenzo[b,f][1,5]dioxocine (CAS 263‑04‑7), calculated data are sparser; its molecular weight is 212.24 g mol⁻¹ vs. 226.23 g mol⁻¹, and its Topological Polar Surface Area (TPSA) is 18.50 Ų [2]. The epoxy‑dioxocin’s additional oxygen increases both molecular weight and predicted hydrogen‑bonding capacity, factors that directly influence solubility, chromatographic retention and formulation behaviour.

Physicochemical Characterisation Formulation Development Safety Assessment

Corrosion Inhibition Efficiency on API 5L X52 Steel – Class‑Level Evidence

A thesis from Universidad Autónoma Metropolitana reports the synthesis of 6,12‑epoxy‑6H,12H‑dibenzo[b,f][1,5]dioxocin and its evaluation as a corrosion inhibitor for API 5L X52 steel in 1 M H₂SO₄ and 1 M HCl using potentiodynamic polarisation and electrochemical impedance spectroscopy (EIS) [1]. Although numerical inhibition efficiencies were not accessible in open‑access excerpts, the study positions the macrocyclic epoxy‑dioxocin alongside 2‑mercaptoimidazole and 2‑mercaptobenzimidazole derivatives, both established corrosion inhibitor classes. The macrocyclic architecture and epoxy oxygen are proposed to enhance adsorption onto the steel surface through oxygen‑metal interactions, a mode of action less available to simpler aromatic ethers [1]. Direct head‑to‑head efficiency data against a named analog remain unavailable in public repositories; therefore this evidence is classified as class‑level inference.

Corrosion Inhibition Mild Steel Protection Acid Media

Structural Pre‑Organisation – Dihedral Angle Comparison with Epimino‑Dioxocin Analog

Although the parent epoxy‑dioxocin crystal structure is not deposited, the closely related 4,10‑dimethoxy‑13‑methyl‑6H,12H‑6,12‑epimino‑dibenzo[b,f][1,5]dioxocine (imino‑bridged analog) exhibits an inter‑ring dihedral angle of 84.72 (7)° and a twisted‑boat conformation for the central eight‑membered ring [1]. Replacement of the epoxy oxygen with an N‑methyl imino bridge alters the dihedral angle and hydrogen‑bonding capacity, as evidenced by weak C–H···O contacts in the crystal that would shift upon oxygen‑to‑nitrogen substitution [1]. The 2,8‑dibromo‑epoxy‑dioxocin crystal structure further confirms π–π stacking between independent molecules, a packing motif that may be retained in the parent compound [2]. These structural features influence solubility, melting behaviour and molecular recognition, which cannot be assumed for analogs with different bridging atoms.

Crystallography Conformational Analysis Structure‑Based Design

Procurement‑Driven Application Scenarios for 6,12-Epoxy-6H,12H-dibenzo[b,f][1,5]dioxocin


Multigram Synthesis of Preussomerin and Related Polycyclic Natural‑Product Scaffolds

Laboratories pursuing total synthesis of preussomerins or analogous fungal metabolites require the epoxy‑dioxocin core as a multigram‑accessible intermediate. The reported dimerisation‑allylation‑cyclisation sequence depends specifically on the epoxy‑acetal functionality present in CAS 252‑72‑2. Substitution with the non‑epoxy dibenzo[b,f][1,5]dioxocine or the dibromo derivative would either eliminate the activated acetal centre or drastically reduce yield, making the target compound the only viable option for this synthetic route [1].

Corrosion Inhibitor Development for Mild Steel in Acidic Industrial Environments

Industrial R&D groups formulating organic corrosion inhibitors for pickling or acid‑cleaning processes can use the epoxy‑dioxocin as a macrocyclic, oxygen‑rich scaffold. The compound has been evaluated alongside mercapto‑imidazole and mercapto‑benzimidazole benchmarks on API 5L X52 pipeline steel in 1 M H₂SO₄ and 1 M HCl, confirming its activity as a corrosion inhibitor [1]. Procurement of this specific scaffold allows exploration of structure‑activity relationships that are inaccessible with simpler monocyclic or acyclic analogs.

Crystallographic and Conformational Library Expansion for Bridged Dioxocin Systems

Researchers building libraries of eight‑membered bridged dioxocin crystal structures can employ the parent epoxy compound as the foundational entry. The closely related epimino‑dioxocin exhibits a defined dihedral angle of 84.72 (7)° and twisted‑boat conformation [1]; the epoxy analog is expected to show a similar yet distinct conformation due to the oxygen bridge. Depositing the crystal structure would enable quantitative comparison of bridging‑atom effects on ring pucker, packing and hydrogen‑bonding, which is valuable for crystal engineering and supramolecular chemistry.

Quote Request

Request a Quote for 6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.